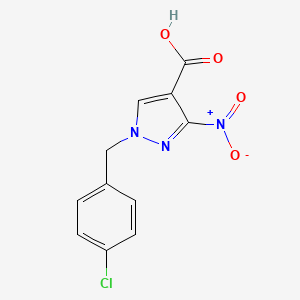

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorobenzyl group and a nitro group

Métodos De Preparación

The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzyl alcohol to form 4-chlorobenzyl nitrate. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Análisis De Reacciones Químicas

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acid catalysts like sulfuric acid. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and esters.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including:

- Nitration : The introduction of nitro groups into organic compounds.

- Substitution Reactions : The chlorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

| Reaction Type | Description |

|---|---|

| Nitration | Introduction of nitro groups |

| Substitution | Replacement of the chlorine atom |

| Reduction | Conversion of nitro to amine groups |

Biology

Research indicates that this compound exhibits potential biological activities, which are currently under investigation:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit bacterial growth.

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological pathways that regulate inflammation.

A study published in a peer-reviewed journal highlighted its antibacterial activity against various pathogens, indicating its potential as a therapeutic agent in treating infections .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

- Cancer Research : Investigations are ongoing into its efficacy as an anti-cancer agent due to its ability to modulate specific cellular pathways.

- Pain Management : Its anti-inflammatory properties suggest possible applications in pain relief therapies.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at Van Yüzüncü Yil University, synthesized derivatives of pyrazole carboxylic acids, including this compound, were tested for their antibacterial properties. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Research

A recent publication explored the anti-inflammatory effects of pyrazole derivatives. The study focused on the compound's ability to reduce pro-inflammatory cytokines in vitro. Results indicated that the compound effectively downregulated TNF-alpha and IL-6 levels, pointing towards its potential use in inflammatory disease treatments .

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial activity.

Comparación Con Compuestos Similares

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: The substitution of a methyl group for the chlorine atom can significantly alter the compound’s properties, including its solubility and reactivity.

1-(4-chlorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: The reduction of the nitro group to an amino group can change the compound’s biological activity and its interactions with enzymes and receptors.

Actividad Biológica

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activities, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₈ClN₃O₄

- Molecular Weight : 281.65 g/mol

- CAS Number : 1856072-04-2

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with appropriate chlorinated benzyl compounds. The molecular structure features a nitro group and a carboxylic acid, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- In vitro Studies :

- A study reported that compounds similar to this pyrazole derivative exhibited significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.02 to 0.04 μM, indicating a strong potential for anti-inflammatory applications .

- Another investigation showed that derivatives with similar structures demonstrated IC₅₀ values for anti-inflammatory activity comparable to standard drugs like diclofenac .

Analgesic Effects

The analgesic potential of this compound has also been explored. In vivo models have demonstrated that it can effectively reduce pain responses, suggesting its utility as a pain management agent.

Safety and Toxicity

Safety assessments have indicated that certain derivatives of pyrazole exhibit minimal toxicity, with LD₅₀ values exceeding 2000 mg/kg in animal studies, indicating a favorable safety profile .

Case Study 1: COX Inhibition

In a comparative analysis of various pyrazole derivatives, this compound was tested alongside other compounds for COX inhibition. The results showed that this compound had a selectivity index indicating it preferentially inhibits COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: In Vivo Efficacy

In an experimental model of carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reduction in edema volume, demonstrating its effectiveness as an anti-inflammatory agent. Histopathological examinations revealed no significant damage to gastric mucosa, supporting its gastrointestinal safety .

Comparative Data Table

| Compound Name | IC₅₀ (μM) | COX Selectivity Index | LD₅₀ (mg/kg) |

|---|---|---|---|

| This compound | 0.02 - 0.04 | High | >2000 |

| Diclofenac | 54.65 | Moderate | Variable |

| Celecoxib | Variable | High | Variable |

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXYLUCCFHEQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.